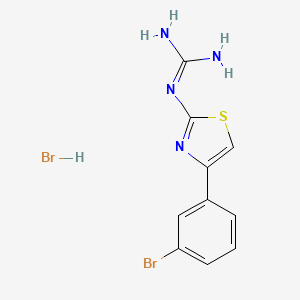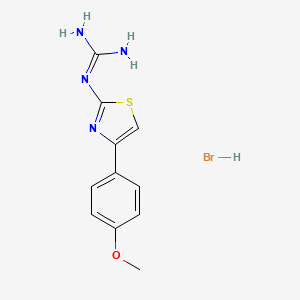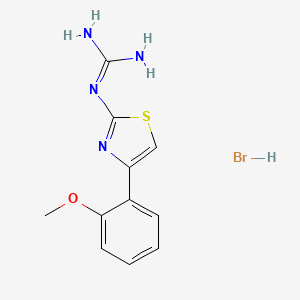![molecular formula C₂₀H₁₈O₈ B1145678 (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid CAS No. 1308286-11-4](/img/no-structure.png)
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex compounds often involves the melting transesterification process, using specific catalysts and reactants under controlled conditions to achieve high yields. For instance, the synthesis of bis(p-hydroxybenzoic acid) butanediolate, a compound with similar complexity, was achieved through melting transesterification using methyl-p-hydroxybenzoate, 1,4-butanediol, and Tetra-n-butyl titanate as a catalyst, indicating the types of conditions and reactants that might be involved in synthesizing compounds like "(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid" (Song Wan-wen, 2007).
Molecular Structure Analysis
Structural characterization and analysis are essential to understand the molecular configuration and interaction within compounds. Techniques like single-crystal X-ray diffraction, IR spectra, and elemental analysis play a crucial role in detailing the structure, as seen in the study of coordination polymers based on flexible dicarboxylate and bis(imidazole) ligands, which offer insights into the arrangement of complex molecules (Lu Lu et al., 2021).
Chemical Reactions and Properties
Compounds of this nature are involved in various chemical reactions, highlighting their reactivity and potential for forming new compounds. For example, the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid showcases the reactivity of similar complex molecules under specific conditions, demonstrating the pathways through which "(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid" might undergo transformations (Douglas R. Kindra & W. Evans, 2014).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are crucial for understanding the behavior of compounds under different conditions. Studies on similar compounds, like the characterization of poly(1‐methyl‐1,4‐butanediol‐1,4‐diyl/2,3,4‐trihydro‐5‐methylfuran‐2,5‐diyl), provide valuable information on the thermal properties and stability, which are essential for practical applications (T. Saito et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, potential for forming coordination polymers, and photoluminescent properties, is crucial for applications in materials science and chemistry. Research on coordination polymers, such as those based on 5-(2-carboxybenzyloxy) isophthalic acid and bis(imidazole) ligands, highlights the complex interactions and potential applications of such compounds in sensing and photoluminescence (W. Kan et al., 2012).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the sources I have access to.
Zukünftige Richtungen
The future directions for the study and use of this compound are not mentioned in the available sources.
Eigenschaften
CAS-Nummer |
1308286-11-4 |
|---|---|
Produktname |
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid |
Molekularformel |
C₂₀H₁₈O₈ |
Molekulargewicht |
386.35 |
Synonyme |
(2R, 3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)



